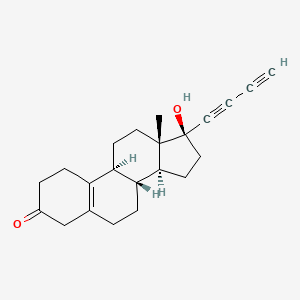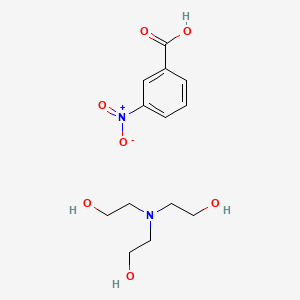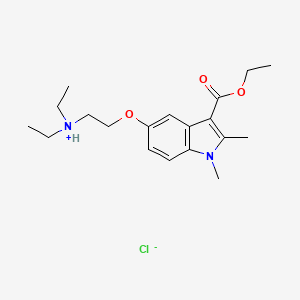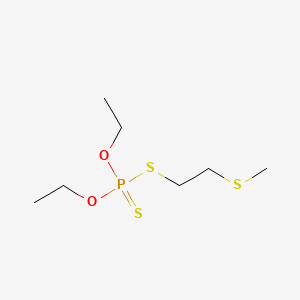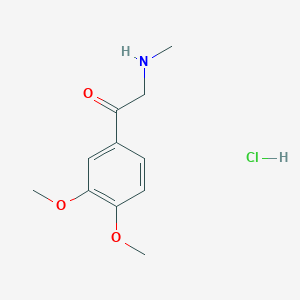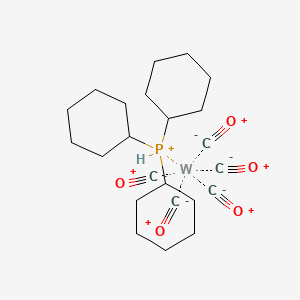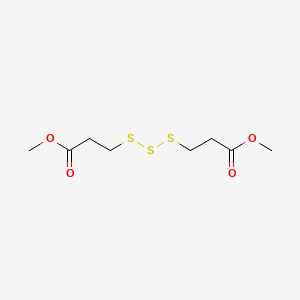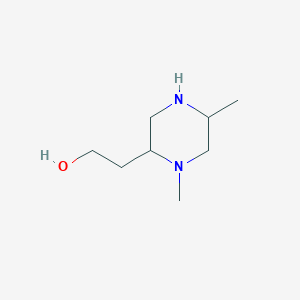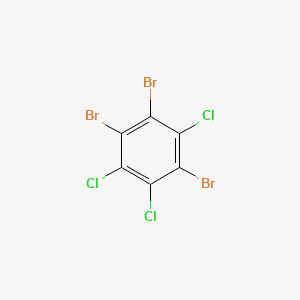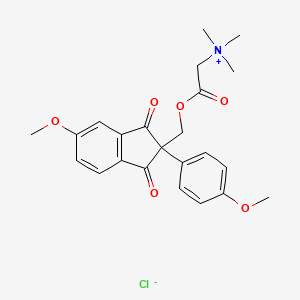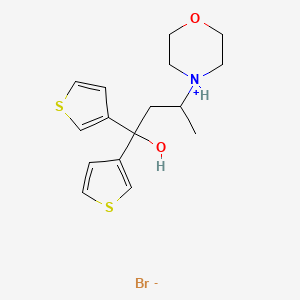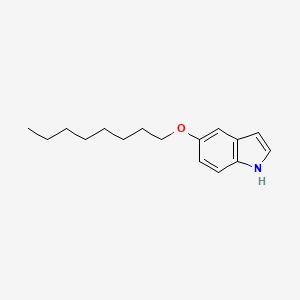
5-Octyloxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octyloxy-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The addition of an octyloxy group to the indole structure enhances its lipophilicity, potentially affecting its biological activity and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyloxy-1H-indole typically involves the introduction of an octyloxy group to the indole nucleus. One common method is the alkylation of 5-hydroxyindole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Octyloxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Octyloxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Octyloxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The octyloxy group can enhance its ability to penetrate cell membranes, potentially increasing its efficacy. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
5-Methoxy-1H-indole: Similar structure but with a methoxy group instead of an octyloxy group.
5-Bromo-1H-indole: Contains a bromine atom at the 5-position instead of an octyloxy group.
5-Fluoro-1H-indole: Contains a fluorine atom at the 5-position.
Comparison: 5-Octyloxy-1H-indole is unique due to the presence of the octyloxy group, which significantly increases its lipophilicity compared to other indole derivatives. This can affect its solubility, biological activity, and potential applications. For example, the increased lipophilicity may enhance its ability to cross biological membranes, making it more effective in certain therapeutic applications.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
5-octoxy-1H-indole |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-12-18-15-8-9-16-14(13-15)10-11-17-16/h8-11,13,17H,2-7,12H2,1H3 |
Clé InChI |
WUZNRNLJGSQNFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC2=C(C=C1)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


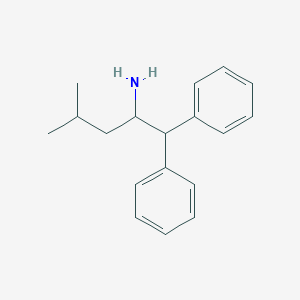
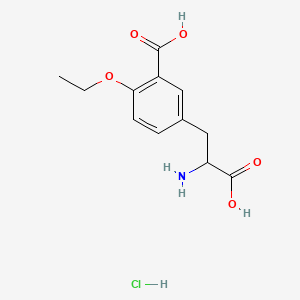
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
